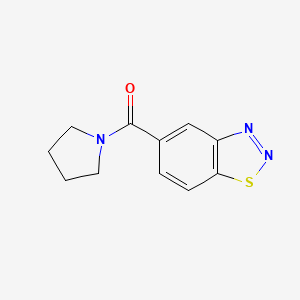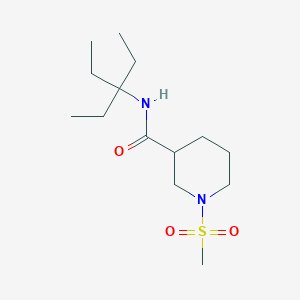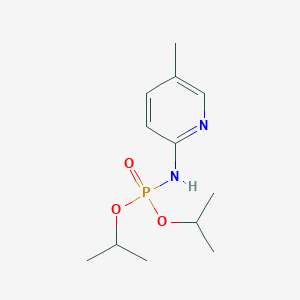![molecular formula C17H20FN5O2 B5573689 3-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5573689.png)
3-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide is a useful research compound. Its molecular formula is C17H20FN5O2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.16010306 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry of Fluorinated Pyrimidines in Personalized Medicine
Fluorinated pyrimidines, particularly 5-Fluorouracil (5-FU), have played a significant role in cancer treatment, treating over 2 million patients annually. Recent developments in fluorine chemistry have enabled more precise use of these compounds in personalized medicine. This involves innovative methods for 5-FU synthesis, including radioactive and stable isotopes to study its metabolism and biodistribution. Furthermore, research into FPs' (fluorinated pyrimidines) impact on nucleic acid structure and dynamics offers new insights into their therapeutic mechanisms. Beyond inhibiting thymidylate synthase, FPs also affect RNA-modifying enzymes, contributing to their cytotoxicity. Recent studies have explored polymeric FPs for enhanced cancer treatment precision (W. Gmeiner, 2020).
5-Fluorouracil: Clinical Development Review
5-Fluorouracil and its analogs, like FdUrd, have been foundational in treating various solid tumors for over four decades. Despite its traditional intravenous administration due to poor oral bioavailability, 5-FU's metabolic understanding has spurred interest in its combination with modulatory agents (e.g., leucovorin, methotrexate) to enhance its metabolism or cytotoxic effects. This comprehensive review offers insights into the clinical pharmacology of 5-FU, suggesting novel approaches for oral administration (J. Grem, 2000).
Multidrug-Resistant Tuberculosis Treatment
A systematic approach to treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis involves using a combination of at least four drugs. This regimen, based on drug efficacy, safety, and cost, suggests a methodical selection through five groups. The fluoroquinolones, as part of the second group, are highlighted for their effectiveness, with high-dose levofloxacin as a first choice. This review underscores the importance of a strategic selection of antituberculosis drugs to combat MDR and XDR tuberculosis effectively (J. Caminero et al., 2010).
Metoclopramide: Pharmacological and Clinical Use
Metoclopramide's review outlines its pharmacological properties and its use in various gastrointestinal disorders due to its prokinetic effects. It provides symptomatic relief in conditions like dyspepsia, facilitates radiological diagnostics, and assists in emergency endoscopy. The review also discusses its minimal side effects and rapid action, making it a valuable therapeutic agent in treating nausea, vomiting, and gastroparesis among other conditions (R. Pinder et al., 2012).
Synthesis of 2-Fluoro-4-bromobiphenyl
This study presents a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, a non-steroidal anti-inflammatory material. Highlighting an easily performed synthesis absent in literature, including patents, this work contributes significantly to the field of organic chemistry and material science, providing a basis for future research in drug development and synthesis methodologies (Yanan Qiu et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-fluoro-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c18-14-3-1-2-13(10-14)17(24)20-5-4-19-15-11-16(22-12-21-15)23-6-8-25-9-7-23/h1-3,10-12H,4-9H2,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCVRJSLQXRKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5573615.png)
![2-benzyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5573623.png)
![1-(2,4-dichlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylmethanamine](/img/structure/B5573628.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5573636.png)
![(4S)-N-ethyl-1-[(5-methyl-2-thienyl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide](/img/structure/B5573638.png)
![(4aS*,7aR*)-1-[(2-methoxyphenyl)sulfonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5573642.png)

![(4aS*,7aR*)-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5573678.png)

![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5573700.png)

![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-1-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5573711.png)
